Product packaging for 2-(Bromomethyl)-5-nitro-1-benzofuran(Cat. No.:CAS No. 118679-18-8)

2-(Bromomethyl)-5-nitro-1-benzofuran

Cat. No.: B039231
CAS No.: 118679-18-8
M. Wt: 256.05 g/mol
InChI Key: SFJHMWIZTGVIBR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitro-1-benzofuran (CAS 118679-18-8) is a multifunctional benzofuran derivative engineered for advanced pharmaceutical and medicinal chemistry research. This compound integrates two key functional groups—a reactive bromomethyl handle and an electron-withdrawing nitro group—onto a benzofuran scaffold, making it a versatile building block for the design and synthesis of novel biologically active molecules. The benzofuran core is a privileged structure in drug discovery, extensively documented for its diverse pharmacological properties, including potent antimicrobial and anticancer activities . The specific substitution pattern on this compound is of significant research value. The bromomethyl group at the C-2 position is a critical feature that facilitates further structural elaboration through various coupling reactions, allowing researchers to create diverse chemical libraries . Furthermore, halogenated derivatives like this have consistently demonstrated enhanced anticancer activities, as halogens can form favorable interactions with biological targets, improving binding affinity and potency . The nitro group at the C-5 position contributes to the compound's electronic profile and can serve as a precursor for further functionalization to amino or other groups. Key Research Applications: Anticancer Agent Development: Serves as a key intermediate for synthesizing compounds that inhibit tubulin polymerization or target specific kinases like Polo-like kinase 1 (PLK1), showing promise in disrupting cancer cell proliferation . Antimicrobial Discovery: Used to create novel analogs targeting drug-resistant bacterial and fungal strains, such as Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Chemical Synthesis & SAR Studies: The reactive bromomethyl group enables efficient molecular hybridization and structure-activity relationship (SAR) studies to optimize potency and selectivity of lead compounds . NOTE: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO3 B039231 2-(Bromomethyl)-5-nitro-1-benzofuran CAS No. 118679-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJHMWIZTGVIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465169
Record name 2-(Bromomethyl)-5-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118679-18-8
Record name 2-(Bromomethyl)-5-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Chemistry of 2 Bromomethyl 5 Nitro 1 Benzofuran

Reactivity of the Bromomethyl Group at the 2-Position

The carbon-bromine bond in the bromomethyl moiety is the principal site of reactivity. This group is analogous to a benzylic halide, exhibiting enhanced reactivity due to the stabilization of reaction intermediates by the adjacent benzofuran (B130515) ring system. The electron-withdrawing nature of the 5-nitro group further influences this reactivity by modulating the electron density of the entire molecule.

The primary alkyl halide structure of the bromomethyl group strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and the bromide leaving group departs in a single, concerted step. This pathway is characterized by an inversion of stereochemistry if the carbon were chiral.

The alternative unimolecular nucleophilic substitution (SN1) pathway, which involves the formation of a carbocation intermediate, is generally less favored for primary halides. However, the position of the bromomethyl group on the benzofuran ring provides stabilization for a potential carbocation intermediate (a 2-benzofuranylmethyl cation) through resonance with the furan (B31954) ring. Despite this stabilization, the high energy of a primary carbocation means that SN2 reactions typically dominate under standard nucleophilic substitution conditions. The choice of solvent and nucleophile can influence the reaction pathway, but for most synthetic applications involving strong nucleophiles, the SN2 mechanism is the operative route.

The electrophilic carbon of the bromomethyl group readily reacts with a wide range of nitrogen and sulfur nucleophiles, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds. These alkylation reactions are fundamental for introducing new functional groups and building molecular complexity.

Primary and secondary amines, both aliphatic and aromatic, can displace the bromide ion to yield the corresponding 2-(aminomethyl)-5-nitro-1-benzofurans. Similarly, thiols and thiophenols react to form thioethers. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated and to deprotonate the nucleophile (in the case of thiols), increasing its nucleophilicity.

Table 1: Representative Alkylation Reactions This table presents illustrative examples of typical alkylation reactions with 2-(Bromomethyl)-5-nitro-1-benzofuran based on established chemical principles.

NucleophileReagent ExampleBaseSolventProduct
Primary AmineBenzylamineK₂CO₃AcetonitrileN-((5-nitro-1-benzofuran-2-yl)methyl)benzenemethanamine
Secondary AminePiperidineEt₃NTHF2-((piperidin-1-yl)methyl)-5-nitro-1-benzofuran
ThiolThiophenolNaHDMF5-nitro-2-((phenylthio)methyl)-1-benzofuran
ThiolEthanethiolNaOEtEthanol2-((ethylthio)methyl)-5-nitro-1-benzofuran

Oxygen-based nucleophiles are also effective partners in substitution reactions with this compound. The Williamson ether synthesis provides a classic and efficient route to ethers by reacting the substrate with an alkoxide or phenoxide. wikipedia.orgmasterorganicchemistry.comlibretexts.org The alkoxide, generated by deprotonating an alcohol with a strong base like sodium hydride, acts as a potent nucleophile to displace the bromide. libretexts.org

Ester derivatives can be synthesized by reacting the bromomethyl compound with a carboxylate salt, such as sodium acetate or sodium benzoate. This reaction, following the SN2 pathway, attaches the benzofuran moiety to the carboxyl group via an ester linkage.

Table 2: Formation of Ether and Ester Derivatives This table provides illustrative examples of ether and ester formation from this compound based on standard synthetic methods.

Nucleophile TypeReagent ExampleBase/ConditionsSolventProduct
AlkoxideSodium methoxidePre-formed (NaH in MeOH)THF2-(methoxymethyl)-5-nitro-1-benzofuran
PhenoxideSodium phenoxideNaH + PhenolDMF5-nitro-2-(phenoxymethyl)-1-benzofuran
CarboxylateSodium acetateN/ADMF(5-nitro-1-benzofuran-2-yl)methyl acetate
CarboxylateSodium benzoateN/AAcetonitrile(5-nitro-1-benzofuran-2-yl)methyl benzoate

Beyond its ionic chemistry, the bromomethyl group can also participate in radical reactions. The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical, which can then be used in various synthetic applications.

The 2-(5-nitro-1-benzofuran-2-yl)methyl radical can be generated from this compound under specific conditions. Classic methods involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the bromine atom, leaving the desired benzofuranylmethyl radical.

More modern approaches utilize visible-light photoredox catalysis, which allows for the generation of alkyl radicals under milder conditions. nih.gov In a typical photoredox cycle, a photocatalyst absorbs light and transfers an electron to the alkyl bromide, inducing the cleavage of the C-Br bond to form the radical and a bromide anion.

Once generated, the 2-(5-nitro-1-benzofuran-2-yl)methyl radical is a reactive intermediate that can participate in a variety of bond-forming reactions. A primary application is in radical coupling reactions. nih.gov

For example, the radical can add across the double or triple bonds of unsaturated compounds (alkenes or alkynes) in a radical addition reaction, forming a new carbon-carbon bond. This process can be part of a cascade reaction to build complex molecular architectures. nih.govresearchgate.net Another possibility is radical-radical coupling, where two radical species combine to form a new bond. While often very fast and difficult to control, certain methodologies, such as those involving persistent radicals or transition-metal-mediated processes, can facilitate productive cross-coupling. The use of bromomethyl-heterocycles in transition metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, highlights the utility of such precursors in forming C-C bonds, although these specific examples proceed through organometallic intermediates rather than free radicals. researchgate.net

Elimination Reactions and Formation of Unsaturated Systems

The presence of a bromine atom on the methyl group at the 2-position of the benzofuran ring makes this compound susceptible to elimination reactions. Under basic conditions, the acidic proton on the methyl group can be abstracted, leading to the elimination of hydrogen bromide (HBr) and the formation of a double bond. This results in the generation of 2-methylene-5-nitro-2,3-dihydro-1-benzofuran, an unsaturated system. The reaction is facilitated by the stability of the resulting conjugated system.

The propensity for this elimination reaction is influenced by the strength of the base used and the reaction conditions. Sterically hindered bases are often employed to favor elimination over substitution reactions. The formation of such unsaturated systems introduces a new reactive site in the molecule, which can be further exploited for subsequent chemical modifications.

Reactivity of the Nitro Group at the 5-Position

The nitro group at the 5-position is a key modulator of the molecule's reactivity, participating in its own characteristic reactions and influencing the reactivity of the benzofuran ring.

The nitro group of this compound can be readily reduced to an amino group (NH2), a transformation of significant synthetic utility. researchgate.netrsc.orgmasterorganicchemistry.com This reduction fundamentally alters the electronic properties of the benzofuran system, converting a strongly electron-withdrawing group into a strongly electron-donating group. masterorganicchemistry.com This change has profound implications for the subsequent reactivity of the aromatic ring.

Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient approach. researchgate.netresearchgate.netnih.gov This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. researchgate.netmasterorganicchemistry.com Chemical reducing agents can also be utilized, including metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.com Another option is the use of sodium borohydride in the presence of a transition metal complex like Ni(PPh3)4. jsynthchem.com

The resulting 5-amino-2-(bromomethyl)-1-benzofuran is a valuable intermediate for the synthesis of a wide range of derivatives, as the amino group can undergo various reactions, such as diazotization, acylation, and alkylation.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemDescription
H2, Pd/CCatalytic hydrogenation using palladium on a carbon support.
Fe, HClReduction using iron metal in the presence of hydrochloric acid.
Sn, HClReduction using tin metal in the presence of hydrochloric acid.
Zn, HClReduction using zinc metal in the presence of hydrochloric acid.
NaBH4, Ni(PPh3)4Reduction using sodium borohydride with a nickel catalyst. jsynthchem.com

This table is interactive. Click on the reagent system for more details.

The nitro group at the 5-position exerts a strong electron-withdrawing effect on the benzofuran ring system through both resonance and inductive effects. researchgate.net This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution reactions. youtube.comlumenlearning.comlibretexts.orgmasterorganicchemistry.comyoutube.com The electron density of the aromatic system is significantly reduced, particularly at the ortho and para positions relative to the nitro group. nih.gov

Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNA r) reactions, especially at positions ortho and para to the nitro group. nih.govlibretexts.orgnih.gov The presence of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzofuran Ring System

The benzofuran ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and feasibility of these reactions being heavily influenced by the existing substituents.

In the case of this compound, the directing effects of the bromomethyl and nitro groups must be considered.

For nucleophilic aromatic substitution , the electron-withdrawing nitro group activates the ring towards nucleophilic attack. nih.govlibretexts.orgnih.govmdpi.com The positions ortho and para to the nitro group are the most activated. In this compound, these correspond to the 4- and 6-positions. Therefore, nucleophilic aromatic substitution is most likely to occur at these positions, provided a suitable leaving group is present or the reaction proceeds via an addition-elimination mechanism facilitated by the nitro group.

Table 2: Summary of Directing Effects on the Benzofuran Ring

PositionSubstituentElectronic EffectDirecting Effect (Electrophilic)Activating/Deactivating (Electrophilic)
2-CH2BrWeakly Inductive WithdrawingOrtho, ParaWeakly Deactivating
5-NO2Strongly Resonance and Inductive WithdrawingMetaStrongly Deactivating

This table is interactive. Click on a substituent to see its influence on reactivity.

Advanced Chemical Transformations and Functionalization Reactions of this compound

The intricate molecular architecture of this compound, characterized by a reactive bromomethyl group and an electron-deficient nitro-substituted benzofuran core, renders it a versatile substrate for a variety of advanced chemical transformations. These reactions enable the introduction of diverse functional groups and the construction of complex molecular frameworks, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions Involving the Bromine Atom

The benzylic bromide functionality in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, offering a powerful tool for molecular elaboration. While specific examples with this compound are not extensively documented, the reactivity of analogous systems, such as benzofuran-2-ylmethyl acetates and other benzylic halides, provides a strong basis for predicting its behavior in various cross-coupling methodologies nih.govnih.gov.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling with a variety of aryl and vinyl boronic acids or their esters. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a suitable base. The electron-withdrawing nitro group on the benzofuran ring may influence the reaction kinetics but is not expected to inhibit the coupling at the bromomethyl position. The general conditions for such a transformation are outlined in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
Coupling PartnerCatalystLigandBaseSolventTemperature (°C)Expected Product
Arylboronic AcidPd(OAc)₂ or Pd₂(dba)₃PPh₃, SPhos, or XPhosK₂CO₃, Cs₂CO₃, or K₃PO₄Toluene, Dioxane, or DMF/H₂O80-1202-(Arylmethyl)-5-nitro-1-benzofuran
Vinylboronic AcidPd(PPh₃)₄-Na₂CO₃ or K₃PO₄THF/H₂O or DME60-1002-(Allyl)-5-nitro-1-benzofuran Derivative

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene wikipedia.org. In the context of this compound, this would entail the reaction with various alkenes to introduce alkenyl substituents at the 2-methyl position. The reaction is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. Intramolecular Heck reactions have also been successfully employed for the synthesis of functionalized benzofurans nih.gov.

Sonogashira Coupling: This powerful reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. The coupling of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, would provide access to 2-(alkynylmethyl)-5-nitro-1-benzofuran derivatives. These products can serve as valuable intermediates for further transformations.

Table 2: Overview of Plausible Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemGeneral Product Structure
Suzuki-MiyauraR-B(OH)₂Pd(0) complex, Base2-(R-CH₂)-5-nitro-1-benzofuran
HeckAlkenePd(OAc)₂, Ligand, Base2-(Alkenylmethyl)-5-nitro-1-benzofuran
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base2-(Alkynylmethyl)-5-nitro-1-benzofuran

Cycloaddition Reactions (e.g., Diels-Alder) of Nitrobenzofurans

The electron-deficient nature of the benzofuran ring in this compound, owing to the potent electron-withdrawing effect of the nitro group, makes it an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction wikipedia.orgmasterorganicchemistry.com. In these reactions, the nitrobenzofuran acts as a 2π electron component, reacting with a conjugated diene (a 4π electron component) to form a six-membered ring.

The presence of the nitro group significantly enhances the dienophilic character of the benzofuran system, facilitating reactions that might not proceed with unsubstituted or electron-rich benzofurans. Research on 2-nitrobenzofuran has demonstrated its utility as a dienophile in the synthesis of dibenzofuran derivatives sciforum.net. It is expected that this compound would exhibit similar reactivity, with the cycloaddition occurring across the C2-C3 double bond of the furan ring.

The Diels-Alder reaction of this compound with various dienes would lead to the formation of complex, polycyclic structures. The regioselectivity and stereoselectivity of the reaction would be influenced by the nature of the diene and the reaction conditions. The bromomethyl group at the 2-position might exert some steric influence on the approach of the diene.

Table 3: Predicted Diels-Alder Reactions of this compound
DieneReaction ConditionsExpected Product TypePotential Subsequent Transformations
CyclopentadieneThermal or Lewis Acid CatalysisTricyclic adduct with a norbornene-like frameworkRing-opening metathesis, functional group interconversions
IsopreneThermal or Lewis Acid CatalysisSubstituted cyclohexene-fused benzofuranAromatization, further functionalization
Danishefsky's DieneThermal or Lewis Acid CatalysisFunctionalized cyclohexenone-fused benzofuranEnone manipulations, introduction of further complexity

Beyond the Diels-Alder reaction, other types of cycloadditions, such as [3+2] cycloadditions, are also plausible. The electron-deficient double bond of the nitrobenzofuran core can react with 1,3-dipoles to form five-membered heterocyclic rings researchgate.netresearchgate.net. The versatility of these cycloaddition reactions opens up avenues for the synthesis of a wide array of novel and complex heterocyclic systems derived from this compound.

Structure Reactivity Relationship Studies of 2 Bromomethyl 5 Nitro 1 Benzofuran Derivatives

Synthesis of Analogous Bromomethyl-Substituted Nitrobenzofurans

The synthesis of 2-(bromomethyl)-nitro-1-benzofuran analogues typically involves a multi-step approach, starting with the construction of the substituted benzofuran (B130515) core, followed by the introduction or modification of the methyl and nitro groups, and finally, benzylic bromination. A common strategy is the synthesis of the corresponding 2-methyl-nitro-1-benzofuran, which is then subjected to radical bromination.

A general synthetic pathway can be envisioned starting from appropriately substituted phenols or salicylaldehydes. For instance, the reaction of a nitrophenol with propargyl bromide can lead to a propargyl ether, which upon cyclization, can yield a 2-methyl-nitro-1-benzofuran. Another approach involves the condensation of a substituted salicylaldehyde (B1680747) with a chloroacetone (B47974) derivative to form a 2-acetylbenzofuran, which can then be further manipulated.

Once the 2-methyl-nitro-1-benzofuran scaffold is in place, the introduction of the bromine atom at the benzylic position is typically achieved through a free radical substitution reaction. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. The reaction is generally carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene (B151609).

The synthesis of various positional isomers of 2-(bromomethyl)-nitro-1-benzofuran would require starting materials with the nitro group at the desired position on the phenolic precursor. For example, to synthesize 2-(bromomethyl)-7-nitro-1-benzofuran, one would start with a 2-methyl-7-nitro-1-benzofuran.

Target CompoundPrecursorKey Synthetic StepsTypical Reagents
2-(Bromomethyl)-5-nitro-1-benzofuran2-Methyl-5-nitro-1-benzofuranBenzylic BrominationN-Bromosuccinimide (NBS), AIBN
2-(Bromomethyl)-3-nitro-1-benzofuran2-Methyl-3-nitro-1-benzofuranBenzylic BrominationN-Bromosuccinimide (NBS), AIBN
2-(Bromomethyl)-7-nitro-1-benzofuran2-Methyl-7-nitro-1-benzofuranBenzylic BrominationN-Bromosuccinimide (NBS), AIBN

Impact of Nitro Group Position on Reactivity (e.g., 2-nitro vs. 3-nitro vs. 5-nitro)

The position of the electron-withdrawing nitro group on the benzofuran ring has a profound impact on the reactivity of the 2-(bromomethyl) group, primarily in nucleophilic substitution reactions. The reactivity is governed by the electronic effect of the nitro group on the stability of the transition state of the reaction. For a typical Sₙ2 reaction, the rate is influenced by the electrophilicity of the benzylic carbon. For reactions with Sₙ1 character, the stability of the resulting benzylic carbocation is paramount.

A kinetic study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide provides a useful analogy. nih.gov In many solvents, the ortho- and para-isomers solvolyze at similar rates, suggesting that the inductive electron-withdrawing effect of the nitro group is the dominant factor influencing reactivity. nih.gov However, in reactions where a carbocation intermediate is formed, the resonance effect of the nitro group becomes more significant.

5-Nitro Isomer : In this compound, the nitro group is at a position analogous to a para-substituent on a benzyl (B1604629) bromide. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. In an Sₙ2 reaction, this increased electrophilicity would lead to a faster reaction rate. However, in an Sₙ1-type reaction, the nitro group would destabilize the formation of a positive charge at the benzylic position through its resonance and inductive effects, thus slowing down the reaction.

3-Nitro Isomer : When the nitro group is at the 3-position, it is directly conjugated with the 2-position. This would exert a strong electron-withdrawing effect, significantly increasing the electrophilicity of the benzylic carbon. This isomer is expected to be highly reactive towards nucleophiles in an Sₙ2 reaction.

2-Nitro Isomer : Placing a nitro group at the 2-position would fundamentally alter the system. The "2-(bromomethyl)" nomenclature would become part of a different substitution pattern. If we consider a hypothetical 3-(bromomethyl)-2-nitro-1-benzofuran, the nitro group at the 2-position would strongly activate the 3-position towards nucleophilic attack.

IsomerPosition of Nitro GroupExpected Impact on Sₙ2 Reactivity of 2-(Bromomethyl) GroupReasoning
5-NitroPara-like position to the bromomethyl groupEnhanced reactivityStrong inductive and resonance electron-withdrawing effect increases electrophilicity of the benzylic carbon.
3-NitroDirectly conjugated with the 2-positionSignificantly enhanced reactivityVery strong electron-withdrawing effect due to direct conjugation.
7-NitroMeta-like position to the bromomethyl groupModerately enhanced reactivityPrimarily inductive electron-withdrawing effect; resonance effect is weaker compared to the 5-nitro isomer.

Steric and Electronic Effects of Substituents on Reaction Pathways and Efficiencies

The reaction pathways and efficiencies of this compound derivatives are significantly influenced by the steric and electronic nature of other substituents on the benzofuran ring. These effects can dictate whether a reaction proceeds via an Sₙ1 or Sₙ2 mechanism and can modulate the reaction rate.

Electronic Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), when present on the benzene ring, can have a dual effect. They can decrease the electrophilicity of the benzylic carbon, which would slow down an Sₙ2 reaction. Conversely, they would stabilize a benzylic carbocation intermediate, favoring an Sₙ1 pathway. For instance, a methoxy group at the 6-position would stabilize a positive charge at the benzylic position through resonance.

Electron-withdrawing groups (EWGs) , in addition to the existing nitro group, such as a cyano (-CN) or another nitro group, would further increase the electrophilicity of the benzylic carbon, accelerating Sₙ2 reactions. However, they would strongly destabilize a carbocation intermediate, making an Sₙ1 pathway highly unfavorable.

Steric Effects:

Substituents at the 3-position can sterically hinder the backside attack of a nucleophile on the 2-(bromomethyl) group, which is characteristic of an Sₙ2 reaction. A bulky substituent at this position would significantly decrease the rate of an Sₙ2 reaction.

Substituents on the benzene ring, particularly at the 4 and 6-positions, can also exert some steric influence, although generally less pronounced than substituents at the 3-position.

A computational study on vicarious nucleophilic substitution reactions has shown that the activating or deactivating effects of substituents are well-correlated with their ability to accept or donate electrons. nih.gov Electron-accepting substituents increase the electrophilicity of the aromatic system. nih.gov This principle can be extended to the reactivity of the bromomethyl group, where electron-withdrawing substituents on the ring enhance its susceptibility to nucleophilic attack.

The interplay between steric and electronic effects can be complex. For example, a bulky, electron-donating group might slow down an Sₙ2 reaction due to steric hindrance while simultaneously favoring an Sₙ1 pathway due to electronic stabilization of the carbocation. The specific reaction conditions, such as the nature of the nucleophile and the polarity of the solvent, will also play a crucial role in determining the dominant reaction pathway.

Substituent TypePositionEffect on Sₙ2 PathwayEffect on Sₙ1 PathwayPrimary Reason
Electron-Donating Group (e.g., -OCH₃)6-positionRate decreaseRate increaseDecreases electrophilicity of benzylic C; stabilizes carbocation.
Electron-Withdrawing Group (e.g., -CN)6-positionRate increaseRate decreaseIncreases electrophilicity of benzylic C; destabilizes carbocation.
Bulky Group (e.g., -tBu)3-positionSignificant rate decreaseLess effect on rateSteric hindrance to backside nucleophilic attack.

Mechanistic Investigations of Reactions Involving 2 Bromomethyl 5 Nitro 1 Benzofuran

Kinetic Studies of Bromination and Subsequent Transformations

Kinetic studies are fundamental to understanding the reaction mechanisms of 2-(Bromomethyl)-5-nitro-1-benzofuran. While specific kinetic data for the bromination of this exact compound are not extensively detailed in the available literature, valuable insights can be drawn from studies on structurally similar compounds, such as 2-acetyl-5-nitrobenzofuran. Research into the bromination of 2-acetyl-5-substituted benzofurans using phenyltrimethylammonium (B184261) tribromide (PTT) in acetic acid provides a relevant framework for understanding the electronic effects of the nitro group on the benzofuran (B130515) system. jocpr.com

The reaction kinetics indicate a first-order dependence with respect to the benzofuran substrate and an inverse first-order dependence on the brominating agent, PTT. jocpr.com The presence of the electron-withdrawing 5-nitro group significantly retards the rate of electrophilic bromination compared to unsubstituted or electron-donating group-substituted benzofurans. jocpr.com This deactivating effect is attributed to the reduced electron density of the benzofuran ring system, making it less susceptible to electrophilic attack.

In kinetic studies of the bromination of 2-acetyl-5-substituted benzofurans, the reaction was found to be first order in the benzofuran derivative. jocpr.com The rate constants (k) were determined under pseudo-first-order conditions by monitoring the disappearance of the brominating agent. The data clearly illustrates the influence of the substituent at the 5-position on the reaction rate. jocpr.com

Interactive Data Table: Rate Constants for the Bromination of 2-Acetyl-5-Substituted Benzofurans

Substituent at 5-position[Substrate] (M)k × 10⁵ s⁻¹
5-NO₂0.0046.14
5-Br0.0049.17
5-H0.00416.12
5-CH₃O0.00432.62
Data sourced from a study on the bromination with Phenyltrimethylammonium Tribromide (PTT) at 303 K in acetic acid. jocpr.com

A comparative analysis of the reaction kinetics reveals that the reactivity of the benzofuran ring is highly sensitive to the electronic nature of its substituents. In the case of electrophilic bromination, the order of reactivity for 2-acetyl-5-substituted benzofurans was found to be: 5-methoxy > 5-H > 5-bromo > 5-nitro. jocpr.com This trend underscores the deactivating effect of electron-withdrawing groups like the nitro group.

Elucidation of Reaction Pathways and Identification of Key Intermediates

Understanding the reaction pathways of this compound is crucial for predicting its chemical behavior and designing synthetic routes. The primary site of reactivity is the bromomethyl group, which readily participates in nucleophilic substitution reactions.

The bromomethyl group of this compound is analogous to a benzylic halide, suggesting that nucleophilic substitution can proceed via either an SN1 or SN2 mechanism. khanacademy.org

SN2 Mechanism: This mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. numberanalytics.com The presence of the electron-withdrawing 5-nitro group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, thus favoring the SN2 pathway. The reaction proceeds with an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. masterorganicchemistry.com Benzylic systems can stabilize the carbocation through resonance with the aromatic ring. However, the strongly deactivating 5-nitro group would significantly destabilize this carbocation intermediate, making the SN1 pathway less favorable compared to non-nitrated analogues. nih.gov This mechanism is typically favored by weak nucleophiles and polar protic solvents. numberanalytics.com

Given the electronic properties of the molecule, the SN2 mechanism is generally the more probable pathway for nucleophilic substitution on the bromomethyl group of this compound, unless conditions strongly favor carbocation formation.

While the primary focus is on the reactions of the pre-formed molecule, it is relevant to consider transformations that involve the benzofuran ring itself. The benzofuran core, although aromatic, can undergo specific transformations under certain conditions.

Transformations of the benzofuran ring often require cleavage of the endocyclic C2–O bond. kyoto-u.ac.jp These reactions typically proceed through several mechanistic pathways, often mediated by transition metals:

Oxidative Addition: A low-valent metal catalyst can insert into the C2–O bond, forming an oxametallacycle intermediate. kyoto-u.ac.jp

Reductive Cleavage: The use of strong reducing agents like lithium metal can cleave the C2–O bond to generate o-hydroxystyrene derivatives after workup. kyoto-u.ac.jp

Biomimetic Oxidation: Oxidation, for instance with hydrogen peroxide catalyzed by manganese porphyrins, can lead to the formation of a reactive benzofuran oxide (epoxide). mdpi.com This intermediate can then undergo subsequent reactions, such as decarboxylation or nucleophilic attack, leading to ring-opened products like salicylaldehyde (B1680747). mdpi.com

These transformations highlight that while the benzofuran ring is relatively stable, it possesses reactive sites that can be exploited for further molecular modifications.

Role of Catalysts and Reagents in Mediating Chemical Transformations

Catalysts and specific reagents play a pivotal role in directing the outcome and efficiency of reactions involving this compound and its analogues. Palladium catalysts, in particular, have been shown to be highly effective in mediating nucleophilic substitution reactions at the 2-methyl position of the benzofuran ring. nih.govunicatt.it

In what is known as a Tsuji-Trost-type reaction, palladium complexes can catalyze the substitution of a leaving group on the 2-methyl position (such as an acetate) with a variety of soft nucleophiles, including N, S, O, and C-based nucleophiles. nih.govunicatt.it The reaction proceeds through the formation of a π-allyl-like η³-(benzofuryl)methyl palladium complex. The nucleophile then attacks the benzylic-like carbon of this complex, leading to the substituted product. nih.gov

The choice of the palladium catalyst and ligands is crucial for the success of the transformation and can depend on the nature of the nucleophile. For instance, a Pd₂(dba)₃/dppf system may be effective for nitrogen nucleophiles, whereas a [Pd(η³-C₃H₅)Cl]₂/XPhos system might be more efficient for sulfur, oxygen, and carbon nucleophiles. nih.govunicatt.it These catalytic systems provide a versatile and high-yielding method for the functionalization of the 2-position of the benzofuran core under relatively mild conditions. nih.gov

Theoretical and Computational Chemistry Studies of 2 Bromomethyl 5 Nitro 1 Benzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific DFT studies on 2-(Bromomethyl)-5-nitro-1-benzofuran were found in the reviewed literature. Such calculations would typically provide a foundational understanding of the molecule's quantum mechanical properties.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges for this compound is not available. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

There are no published theoretical predictions of the NMR and IR spectra for this compound. These computational predictions are often used to complement experimental data for precise structural confirmation.

Conformational Analysis and Molecular Dynamics Simulations

Information regarding the stable conformations, rotational barriers, and dynamic behavior of this compound is absent from the scientific literature. Conformational analysis and molecular dynamics are key to understanding the molecule's flexibility and intermolecular interactions.

Without dedicated studies, the energy profiles, including the structures and energies of intermediates and transition states for reactions involving this compound, remain uncharacterized.

Prediction of Chemical Reactivity and Selectivity

Quantitative predictions of the chemical reactivity of this compound are not available.

Calculated values for global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which are derived from electronic structure calculations, have not been reported for this compound.

The absence of this specific computational data highlights an opportunity for future research to explore the theoretical aspects of this benzofuran (B130515) derivative, which could, in turn, support and guide experimental studies.

Thermochemical Investigations (e.g., Standard Enthalpies of Formation)

A thorough review of available scientific literature and computational chemistry databases reveals a notable absence of specific thermochemical investigations for the compound this compound. To date, no experimental or theoretical studies detailing its standard enthalpy of formation or other thermochemical properties have been published in peer-reviewed journals or deposited in common chemical data repositories.

While computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations are powerful tools for predicting the thermochemical properties of molecules, there is no evidence of their application to this compound in the public domain. The scientific community relies on such studies to understand the energetic stability and reactivity of chemical compounds. The lack of this information for this compound means that key data points for thermodynamic modeling and reaction planning are currently unavailable.

Consequently, it is not possible to provide detailed research findings or data tables on the thermochemical properties of this specific compound. Further research, employing either experimental calorimetric techniques or sophisticated computational chemistry approaches, would be required to determine these fundamental thermodynamic parameters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(Bromomethyl)-5-nitro-1-benzofuran?

  • The synthesis of bromomethyl-substituted benzofurans often involves halogenation or functional group interconversion. For example, oxidation of sulfanyl to sulfinyl groups using 3-chloroperoxybenzoic acid in dichloromethane at 273 K is a validated method for analogous compounds . Purification typically employs column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product, as demonstrated in the synthesis of 5-bromo-2-methyl-3-phenylsulfinyl-1-benzofuran . For this compound, nitro group introduction may require nitration prior to bromomethylation, with careful control of reaction conditions to avoid over-oxidation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography is critical for resolving bond angles, substituent orientations, and non-covalent interactions, as shown in studies of 5-bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran . NMR spectroscopy (¹H, ¹³C) identifies electronic environments, particularly for the bromomethyl (-CH2Br) and nitro (-NO2) groups. IR spectroscopy confirms functional groups (e.g., C-Br at ~600 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) calculations can model transition states and charge distribution to predict regioselectivity. For instance, the electron-withdrawing nitro group at position 5 likely polarizes the benzofuran ring, increasing the electrophilicity of the bromomethyl group. Solvent effects (e.g., polar aprotic vs. protic) and steric hindrance around the reactive site should be modeled to optimize reaction conditions for alkylation or cross-coupling reactions .

Q. What strategies resolve contradictions in reported reactivity under varying solvent conditions?

  • Discrepancies in reactivity may arise from solvent polarity, hydrogen-bonding capacity, or stabilization of intermediates. For example, hexafluoroisopropanol (HFIP) enhances electrophilicity in Friedel-Crafts alkylation by stabilizing carbocations, as seen in dihydrobenzofuran synthesis . Systematic solvent screening (e.g., dichloromethane, DMF, THF) paired with kinetic studies can identify optimal media for specific transformations, such as Suzuki-Miyaura coupling or nucleophilic displacement .

Q. How does the crystal packing of this compound influence its solid-state stability and reactivity?

  • X-ray studies of related brominated benzofurans reveal that bulky substituents (e.g., phenylsulfinyl groups) induce steric strain, potentially destabilizing the crystal lattice . For this compound, intermolecular halogen bonding (C-Br⋯O-NO2) may enhance thermal stability but reduce solubility. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

  • The bromomethyl group serves as a versatile handle for alkylation or arylation. For example, analogous compounds like 3-(2-(bromomethyl)-4-fluoro-1H-benzo[d]imidazol-7-yl)-4-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one have been used to synthesize kinase inhibitors via amine displacement . The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling) .

Methodological Considerations

Q. What are the key challenges in achieving regioselective functionalization of this compound?

  • Competing reactions at the nitro group (e.g., reduction) and bromomethyl site require careful selection of catalysts and protecting groups. Pd-catalyzed cross-coupling (e.g., Heck, Sonogashira) may favor the bromomethyl group, while nitro reduction (e.g., H2/Pd-C) must be controlled to avoid over-reduction. Use of directing groups (e.g., sulfinyl) can enhance regioselectivity, as shown in sulfonyl-substituted benzofurans .

Q. How can solvent-free or green chemistry approaches improve the sustainability of synthesizing this compound?

  • Mechanochemical methods (ball milling) or microwave-assisted synthesis reduce solvent waste. For example, solvent-free oxidation of sulfanyl to sulfinyl groups using urea-hydrogen peroxide has been reported for related benzofurans . Ionic liquids or water-based systems may also mitigate environmental impact while maintaining yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.